P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd

Catalog No.
S13906865
CAS No.
M.F
C194H249N67O125P20
M. Wt
6139 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P...

Product Name

P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C194H249N67O125P20

Molecular Weight

6139 g/mol

InChI

InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273)

InChI Key

VQWNELVFHZRFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O

The compound , with a complex structure consisting of multiple nucleoside derivatives, is a synthetic oligonucleotide that includes various forms of deoxynucleosides such as deoxycytidine, deoxyguanosine, deoxyadenosine, and deoxythymidine. Its full name is deoxycytidine-deoxyguanosine-deoxythymidine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxythymidine-deoxythymidine-deoxycytidine-deoxycytidine-deoxythymidine-deoxyguanosine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxythymidine-deoxythymidine. This compound has a molecular formula of C185H233N73O106P18S6C_{185}H_{233}N_{73}O_{106}P_{18}S_{6} and a molecular weight of approximately 5925.21 g/mol .

Typical of nucleotides and nucleosides. These reactions include:

  • Phosphorylation: The addition of phosphate groups to the hydroxyl groups on the sugar moiety.
  • Dephosphorylation: The removal of phosphate groups, which can be catalyzed by phosphatases.
  • Nucleophilic substitutions: Involving the nitrogenous bases, leading to the formation of different nucleotides or nucleoside analogs.

These reactions are crucial for its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily linked to its role as a nucleoside analog. It may exhibit:

  • Antiviral properties: Similar compounds have been shown to inhibit viral replication by interfering with nucleotide synthesis.
  • Antitumor activity: By mimicking natural nucleotides, it may disrupt DNA synthesis in rapidly dividing cancer cells.
  • Immunomodulatory effects: Some nucleoside derivatives can influence immune responses, potentially offering therapeutic benefits in autoimmune diseases.

Synthesis of this compound typically involves:

  • Phosphorylation of Nucleosides: Using phosphoramidite chemistry to sequentially add phosphate groups to the nucleoside backbone.
  • Coupling Reactions: Employing solid-phase synthesis techniques to link individual nucleosides through phosphodiester bonds.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product from unreacted starting materials and by-products.

This compound has several potential applications:

  • Therapeutics: As an antiviral or anticancer agent due to its ability to mimic natural nucleotides.
  • Research Tools: Used in molecular biology for studying DNA/RNA interactions and enzyme kinetics.
  • Diagnostic Agents: Potential use in detecting specific viral infections or cancer markers based on nucleotide incorporation.

Studies on the interactions of this compound with biological macromolecules such as enzymes and receptors are crucial for understanding its mechanism of action. Key areas include:

  • Enzyme Kinetics: Investigating how this compound acts as a substrate or inhibitor for kinases involved in nucleotide metabolism.
  • Binding Affinity: Analyzing how well it binds to DNA polymerases or other enzymes that utilize nucleotides during DNA replication and repair processes.

Several compounds share structural features with the described oligonucleotide. Notable examples include:

Compound NameMolecular FormulaMolecular WeightUnique Features
Deoxyadenosine triphosphateC10H13N5O13P3507.18 g/molKey energy carrier in cells
Deoxycytidine triphosphateC9H13N3O12P2407.19 g/molInvolved in DNA synthesis
Deoxyguanosine triphosphateC10H13N5O12P3507.18 g/molEssential for RNA synthesis

Uniqueness

The described compound is unique due to its extensive sequence of linked deoxynucleotides, potentially leading to distinct biological activities not observed in simpler nucleotide derivatives. Its large size and complexity may also enhance its interactions with biological targets compared to smaller compounds.

XLogP3

-40.5

Hydrogen Bond Acceptor Count

145

Hydrogen Bond Donor Count

46

Exact Mass

6138.0006683 g/mol

Monoisotopic Mass

6135.9939586 g/mol

Heavy Atom Count

406

Dates

Last modified: 08-10-2024

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